molecular formula C5H5ClN2O B3057585 2-Pyridinamine, 6-chloro-, 1-oxide CAS No. 827342-99-4

2-Pyridinamine, 6-chloro-, 1-oxide

Cat. No.: B3057585
CAS No.: 827342-99-4
M. Wt: 144.56 g/mol
InChI Key: CFCRKMRMNXBZBB-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-chloro-, 1-oxide is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and an oxide group at the first position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-chloro-, 1-oxide can be achieved through several methods. One common method involves the chlorination of 2-aminopyridine followed by oxidation. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the sixth position. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents to form the 1-oxide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-chloro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the oxide group back to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: 2-Pyridinamine, 6-chloro-.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinamine, 6-chloro-, 1-oxide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-chloro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino and oxide groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The chlorine atom can also participate in halogen bonding, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyridine: Similar structure but lacks the oxide group.

    2-Chloropyridine: Lacks both the amino and oxide groups.

    2-Aminopyridine: Lacks the chlorine and oxide groups.

Uniqueness

2-Pyridinamine, 6-chloro-, 1-oxide is unique due to the combination of the amino, chlorine, and oxide groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-chloro-1-hydroxypyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(7)8(4)9/h1-3,7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCRKMRMNXBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C(=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466839
Record name 2-Pyridinamine, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827342-99-4
Record name 2-Pyridinamine, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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